Glyceric acid

Description

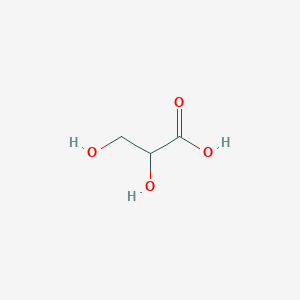

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPOMFGQQGHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

43110-90-3 (mono-potassium salt) | |

| Record name | Glyceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80861979 | |

| Record name | Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-81-4, 600-19-1 | |

| Record name | Glyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Glyceric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyceric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 600-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70KH64UX7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glyceric Acid: The Neglected Architect of Prebiotic Metabolic Scaffolding

Executive Summary

While amino acids and ribonucleotides dominate the narrative of chemical evolution, glyceric acid (GA) has emerged as a silent but critical architect of primordial metabolism. This three-carbon sugar acid (

This guide provides a technical deep-dive into the utility of this compound as a prebiotic precursor. We move beyond theoretical conjecture to provide reproducible experimental protocols for synthesizing GA under early-Earth conditions, polymerizing it into functional polyesters, and utilizing these structures to model protocellular assembly. For modern drug development, these "primitive" polyesters offer novel, biodegradable delivery vectors that mimic the self-assembly properties of early life.

The Glycerate Imperative: Mechanistic Grounding

The "Glycerate Bridge" Hypothesis

This compound serves as a bidirectional bridge in chemical evolution:

-

Upstream Connectivity: It is a direct oxidation product of glycerol (a lipid backbone) and glyceraldehyde (a sugar precursor).

-

Downstream Complexity: It is the immediate precursor to phosphoglycerates (2-PGA, 3-PGA), the energetic currency of glycolysis and the TCA cycle.

Unlike amino acids, which require complex condensation mechanisms to polymerize in water, this compound belongs to the class of

Chemical Pathways

The following diagram illustrates the central role of this compound in connecting cosmic synthesis (ices) to terrestrial metabolism (glycolysis).

Figure 1: The Centrality of this compound. The pathway connects abiotic synthesis in interstellar ices to terrestrial polyesterification and metabolic integration.

Experimental Protocols

The following protocols are designed for researchers validating prebiotic pathways or developing AHA-based delivery systems.

Protocol A: Abiotic Synthesis (The "Cosmic" Route)

Objective: Synthesize racemic this compound from simple ice precursors, simulating interstellar delivery.

Reagents:

-

Carbon Dioxide (

) -

Ethylene Glycol (

) -

Substrate: Silver wafer (for IR spectroscopy) or Gold (for MS)

Methodology:

-

Deposition: In a high-vacuum chamber (

Torr), co-deposit -

Irradiation: Expose the ice mixture to energetic electrons (5 keV) or Lyman-

UV photons for 60 minutes. This generates the hydroxycarbonyl radical ( -

Annealing: Gradually warm the substrate to 300 K at a rate of 1 K/min.

-

Reaction: As the ice matrix sublimates, the radicals recombine barrierlessly to form this compound.

-

Validation: Analyze via PI-ReTOF-MS (Photoionization Reflectron Time-of-Flight Mass Spectrometry). Look for the molecular ion peak at

.

Protocol B: The "Polymerization Ratchet" (Terrestrial Assembly)

Objective: Drive the thermodynamically disfavored polymerization of GA in water to form functional polyesters.

Principle: Polymerization in water is fighting entropy. By utilizing a wet-dry cycle , we remove water (driving esterification) and then rehydrate (allowing mixing and selection), creating a "ratchet" that favors longer oligomers over time.[1]

Reagents:

-

This compound (1 M aqueous solution, pH adjusted to 2-3)

-

Optional:

(10-50 mM) as a catalyst/stabilizer.

Workflow:

-

Preparation: Aliquot 500

L of 1 M GA solution into borosilicate glass vials. -

Dry Phase (Esterification):

-

Wet Phase (Redistribution):

-

Add 500

L of ultrapure water. -

Seal vials and heat at 60°C for 4–6 hours.

-

Note: This step hydrolyzes unstable bonds but redistributes monomers to growing chains.

-

-

Cycling: Repeat steps 2 and 3 for 7–14 cycles .

-

Harvest: After the final dry phase, rehydrate to form a turbid suspension containing membraneless microdroplets .

Figure 2: The Polymerization Ratchet Workflow. Cyclic dehydration drives the system far from equilibrium, yielding high-molecular-weight polyesters.

Quantitative Data: Stability & Yield

The following data summarizes the stability of this compound compared to other prebiotic monomers, highlighting its suitability for the harsh conditions of early Earth.

| Parameter | This compound (GA) | Lactic Acid (LA) | Amino Acids (Gly) | Significance |

| Polymerization | Positive (requires input) | Positive | Highly Positive | GA polymerizes more readily than amino acids in wet-dry cycles. |

| Thermal Stability | High (>120°C) | High (>120°C) | Moderate (decarboxylates) | GA survives the "Dry Phase" temperatures required for synthesis. |

| Oligomer Length (7 cycles) | 8–12 mers | 10–15 mers | 2–3 mers | GA forms functional lengths capable of folding/assembly. |

| Droplet Stability | High (in saline) | Moderate | N/A (aggregates) | GA polyesters form robust protocells in ocean-like salinity. |

Implications for Drug Development

The study of prebiotic this compound is not merely historical; it offers a blueprint for synthetic biology and drug delivery :

-

Biodegradable Vectors: Poly(this compound) is a polyester, similar to PLGA (Poly-lactic-co-glycolic acid) used in FDA-approved devices. However, the pendant hydroxyl group on GA allows for post-polymerization functionalization (e.g., attaching drugs or targeting ligands) without breaking the backbone.

-

Membraneless Organelles: The microdroplets formed in Protocol B mimic cellular condensates (like P-granules). These can be engineered to sequester specific enzymes or nucleic acids, creating synthetic bioreactors for cell-free protein synthesis.

References

-

Kaiser, R. I., et al. (2024). Formation of this compound in interstellar ices. Science Advances. Link

-

Jia, T. Z., et al. (2019). Membraneless polyester microdroplets as primordial compartments at the origins of life. PNAS. Link

-

Mamajanov, I., et al. (2014). Ester Formation and Hydrolysis during Wet–Dry Cycles: Generation of Far-from-Equilibrium Polymers.[3] Macromolecules.[1][2][3][4] Link

-

Patel, B. H., et al. (2015). Common origins of RNA, protein and lipid precursors in a cyanosulfidic protometabolism. Nature Chemistry. Link

-

Chandru, K., et al. (2018). Simple prebiotic synthesis of high diversity polyester microdroplets. Communications Chemistry. Link

-

Weber, A. L. (1989). Model of early self-replication based on covalent complementarity. Origins of Life and Evolution of Biospheres. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. (PDF) Ester Formation and Hydrolysis during Wet–Dry Cycles: Generation of Far-from-Equilibrium Polymers in a Model Prebiotic Reaction [academia.edu]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Wet-dry cycling as means of controlling the prebiotic chemistry [wpi.elsi.jp]

An In-depth Technical Guide to the Chemical Structure and Chirality of 2,3-Dihydroxypropanoic Acid

Abstract

2,3-Dihydroxypropanoic acid, commonly known as glyceric acid, is a three-carbon sugar acid of significant interest in metabolic research, clinical diagnostics, and as a chiral building block in the pharmaceutical and cosmetic industries.[1][2] Its structure contains a single stereocenter, giving rise to two distinct, non-superimposable mirror-image isomers, or enantiomers. This guide provides a comprehensive technical overview of the chemical structure, stereochemistry, and analytical determination of this compound's chirality. It is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this molecule's fundamental properties.

Core Chemical Structure and Significance

2,3-Dihydroxypropanoic acid (C₃H₆O₄) is an organic compound featuring a propanoic acid backbone substituted with hydroxyl (-OH) groups at the C2 and C3 positions.[1] This structure, containing both carboxylic acid and alcohol functional groups, makes it a versatile precursor in organic synthesis.[1][3]

In biological systems, phosphorylated derivatives of this compound are crucial intermediates in the central metabolic pathway of glycolysis, including 3-phosphothis compound and 2-phosphothis compound.[4] The molecule also plays a role in the biosynthesis of amino acids like serine.[4] Its natural occurrence has been identified in various plants and as a metabolite in humans.[5][6] Aberrant levels of the D-enantiomer are associated with rare metabolic disorders such as D-glyceric aciduria, highlighting the stereospecificity of biological systems.[5][6]

The Principle of Chirality in 2,3-Dihydroxypropanoic Acid

The key to understanding the stereochemistry of this compound lies in the concept of chirality. A molecule is chiral if it is non-superimposable on its mirror image, much like a left and right hand.[7]

The Chiral Center: The source of chirality in 2,3-dihydroxypropanoic acid is the central carbon atom (C2). This carbon is bonded to four different substituent groups:

-

A hydrogen atom (-H)

-

A hydroxyl group (-OH)

-

A carboxylic acid group (-COOH)

-

A hydroxymethyl group (-CH₂OH)

An atom bonded to four distinct groups is known as a chiral center or stereocenter.[7] The presence of this single chiral center means that this compound can exist as a pair of enantiomers.

Nomenclature and Stereochemical Representation

To unambiguously describe the three-dimensional arrangement of atoms in each enantiomer, chemists employ standardized nomenclature systems.

Fischer Projections: The D/L System

The D/L naming convention, originally developed by Emil Fischer for carbohydrates, is a two-dimensional method to represent the 3D structure of a chiral molecule.[8]

Conventions for Drawing Fischer Projections:

-

The carbon chain is drawn vertically, with the most oxidized carbon (the carboxylic acid group, -COOH) at the top.[8][9][10]

-

The intersection of the horizontal and vertical lines represents the chiral carbon (C2).[8]

-

Vertical lines represent bonds pointing away from the viewer, while horizontal lines represent bonds pointing towards the viewer.[8]

Using these rules, the two enantiomers of this compound are distinguished as follows:

-

D-Glyceric Acid: The hydroxyl group (-OH) on the chiral center is positioned on the right .[9]

-

L-Glyceric Acid: The hydroxyl group (-OH) on the chiral center is positioned on the left .[9]

Caption: Fischer projections of D- and L-Glyceric Acid.

Cahn-Ingold-Prelog (CIP) System: The R/S Designation

The Cahn-Ingold-Prelog (CIP) system provides a more universal and systematic method for assigning the absolute configuration of a chiral center as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left).[11]

The assignment process follows a set of sequence rules:

-

Prioritize Substituents: The four groups attached to the chiral center are ranked by priority based on the atomic number of the atom directly bonded to the chiral center. Higher atomic number equals higher priority.[12][13][14]

-

Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (priority #4) points away from the viewer.[11][13]

-

Trace the Path: A path is traced from the highest priority group (#1) to the second (#2) to the third (#3).

-

Assign Configuration:

Application to this compound: For the chiral center (C2) in this compound, the priorities are:

-

-OH (Oxygen, atomic number 8)

-

-CH₂OH (Carbon bonded to one oxygen and two hydrogens)

-

-H (Hydrogen, atomic number 1)

-

D-Glyceric Acid is (R)-2,3-dihydroxypropanoic acid. When its lowest priority group (-H) is oriented away, the path from -OH (1) → -COOH (2) → -CH₂OH (3) is clockwise.

-

L-Glyceric Acid is (S)-2,3-dihydroxypropanoic acid. Its path is counter-clockwise.[3][4]

Caption: Experimental workflow for chirality determination by polarimetry.

Conclusion

2,3-dihydroxypropanoic acid is a structurally simple molecule whose single chiral center gives rise to profound stereochemical complexity. The distinction between its (R) and (S) enantiomers, designated D and L respectively, is not merely an academic exercise but is fundamental to its role in biological pathways and its application in stereospecific synthesis. A thorough understanding of its structure, nomenclature systems (Fischer and CIP), and the experimental techniques used to verify its chirality, such as polarimetry, is essential for professionals in drug development, biochemistry, and organic chemistry.

References

- Grokipedia. (n.d.). This compound.

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Wang, J., Marks, J. H., Turner, D. A., et al. (2025, November 22). Single atom–cluster synergy in Ag catalysts enables chiral this compound from biomass. Science Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439194, (2R)-2,3-Dihydroxypropanoic acid. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Cahn-Ingold-Prelog Priority Rules. Retrieved from [Link]

-

Filo. (2025, December 3). Draw Fischer projections for both the D and L isomers of the following: a. 2,3-dihydroxypropanoic acid. Retrieved from [Link]

-

Chegg. (2021, December 3). Draw a Fischer projection of the molecule that would produce L-glyceric acid if it were treated with Benedict's reagent. Retrieved from [Link]

-

GCWK. (n.d.). 1.3 chiral molecules-enantiomerism. Retrieved from [Link]

-

Habe, H., Fukuoka, T., Kitamoto, D., & Sakaki, K. (n.d.). Application of this compound to Bio-related Functional Materials and Improvement of Microbial Production. Journal of Japan Oil Chemists' Society. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Fischer Projections. Retrieved from [Link]

-

YouTube. (2023, December 18). Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. Retrieved from [Link]

-

Master Organic Chemistry. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer projection. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. Retrieved from [Link]

-

Astrobiology Web. (2024, March 21). Formation Of this compound - An Important Component Of Life - In Space. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chirality and Enantiomers. Retrieved from [Link]

-

Quora. (2021, February 3). How many stereo isomers does -2,3-Dihydroxybutanedioic acid have? And how many of these isomers will be chiral? Retrieved from [Link]

-

LookChem. (n.d.). (2R)-2,3-Dihydroxypropanoic acid. Retrieved from [Link]

-

American Chemical Society. (2025, April 28). D-Glyceric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Fischer projections of D and L-glyceric aldehyde. Rules of classification aldoses to the D or L group. Retrieved from [Link]

-

Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, October 6). Why does the optical rotation prefix differ for glyceraldehyde and this compound when both rotate polarised light in the same direction? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6326776, L-Glyceric acid. Retrieved from [Link]

- Google Patents. (n.d.). CN108329203B - A kind of method for preparing 3-hydroxypropionic acid from glycerin.

-

Chemistry LibreTexts. (2024, September 30). 5.3: Optical Activity. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Single atom–cluster synergy in Ag catalysts enables chiral this compound from biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy (2S)-2,3-dihydroxypropanoic acid | 28305-26-2 [smolecule.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. (2R)-2,3-Dihydroxypropanoic acid | 473-81-4 | Benchchem [benchchem.com]

- 6. acs.org [acs.org]

- 7. gcwk.ac.in [gcwk.ac.in]

- 8. Fischer projection - Wikipedia [en.wikipedia.org]

- 9. Draw Fischer projections for both the \mathrm{D} and \mathrm{L} isomers o.. [askfilo.com]

- 10. Fischer Projections | OpenOChem Learn [learn.openochem.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. vanderbilt.edu [vanderbilt.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 15. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocol for microbial production of D-glyceric acid using Acetobacter

Application Note & Protocol

Topic: High-Yield Production of D-Glyceric Acid via Whole-Cell Biocatalysis Using Acetobacter sp.

Audience: Researchers, scientists, and drug development professionals.

Abstract

D-glyceric acid (D-GA) is a valuable chiral compound with significant applications in pharmaceuticals, fine chemicals, and cosmetics. Microbial fermentation presents a sustainable and stereospecific alternative to traditional chemical synthesis routes. This document provides a comprehensive guide to the production of D-GA using whole-cell biocatalysis with Acetobacter species. We detail the underlying biochemical principles, provide step-by-step protocols for strain cultivation, fermentation, and product purification, and offer insights into process optimization and troubleshooting.

Principle of the Method: The Acetobacter Metabolic Pathway

Acetobacter species are well-suited for D-GA production due to their robust membrane-bound alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzyme systems. These enzymes are part of the acetic acid bacteria's characteristic oxidative fermentation pathway. The conversion of glycerol to D-glyceric acid is a two-step oxidation process that occurs in the periplasm of the bacteria.

The core mechanism involves the following sequential reactions:

-

Glycerol to D-glyceraldehyde: The membrane-bound alcohol dehydrogenase, with its active site facing the periplasm, oxidizes the primary alcohol group of glycerol to form D-glyceraldehyde.

-

D-glyceraldehyde to D-glyceric acid: Subsequently, a membrane-bound aldehyde dehydrogenase oxidizes D-glyceraldehyde to D-glyceric acid.

This periplasmic localization is advantageous as it minimizes the need for substrate and product transport across the cell membrane, reducing potential feedback inhibition and simplifying the overall process. The final product, D-glyceric acid, is then released into the culture medium.

Caption: Periplasmic oxidation of glycerol to D-glyceric acid in Acetobacter.

Materials and Reagents

2.1 Bacterial Strains

-

Acetobacter tropicalis (e.g., NBRC 16470): Known for high D-GA productivity and tolerance.

-

Acetobacter pasteurianus: Another effective strain for D-GA production.

2.2 Media Composition

| Component | Pre-culture Medium (g/L) | Fermentation Medium (g/L) | Rationale |

| Glycerol | 20 | 50 - 100 | Primary carbon source and substrate for D-GA production. |

| Yeast Extract | 5 | 10 | Provides essential nitrogen, vitamins, and growth factors. |

| Peptone | 3 | - | Additional nitrogen source for initial growth phase. |

| KH₂PO₄ | 1 | 1 | Buffering agent and source of phosphorus. |

| MgSO₄·7H₂O | 0.2 | 0.2 | Source of magnesium ions, a cofactor for many enzymes. |

| CaCO₃ | - | 20 - 40 | Neutralizing agent to counteract pH drop from acid production. |

2.3 Equipment

-

Shaking incubator

-

Bioreactor (fermenter) with pH, temperature, and dissolved oxygen (DO) control

-

Autoclave

-

Centrifuge

-

HPLC system with a suitable column (e.g., Aminex HPX-87H)

-

Spectrophotometer

-

Standard laboratory glassware

Experimental Protocols

The overall workflow consists of three main stages: inoculum preparation, fermentation for D-GA production, and finally, downstream processing for product recovery and analysis.

Caption: Overall workflow for D-glyceric acid production and analysis.

3.1 Part A: Strain Selection and Inoculum Preparation

-

Strain Reactivation: Streak a cryopreserved stock of Acetobacter tropicalis onto an agar plate containing the pre-culture medium formulation plus 1.5% agar.

-

Incubation: Incubate the plate at 30°C for 48-72 hours until single colonies are visible.

-

First Pre-culture: Inoculate a single colony into a 250 mL flask containing 50 mL of sterile pre-culture medium.

-

Cultivation: Incubate the flask at 30°C in a shaking incubator at 200 rpm for 24 hours. The optical density at 600 nm (OD₆₀₀) should reach approximately 2.0-3.0. This culture serves as the inoculum for the main fermentation.

3.2 Part B: Fermentation Process

-

Bioreactor Preparation: Prepare the fermentation medium, including CaCO₃, in a sterilized bioreactor. The CaCO₃ acts as a solid buffer to maintain the pH in a favorable range (5.0-6.0), which is crucial for enzyme stability and cell viability.

-

Inoculation: Aseptically transfer the seed culture from Part A into the bioreactor. A typical inoculation volume is 5-10% (v/v) of the total fermentation volume.

-

Fermentation Conditions: Set the bioreactor parameters as follows:

-

Temperature: 30°C

-

pH: Control at 5.5 by automated addition of 2M NaOH (if CaCO₃ is insufficient).

-

Aeration: 1.0 vvm (volume of air per volume of medium per minute). High aeration is critical as the oxidation reactions are oxygen-dependent.

-

Agitation: 300-500 rpm, to ensure adequate mixing and oxygen transfer.

-

-

Monitoring: Periodically take samples (e.g., every 12 hours) to monitor cell growth (OD₆₀₀), glycerol consumption, and D-GA production using HPLC.

-

Harvesting: The fermentation is typically complete within 72-96 hours, once glycerol concentration is depleted. Harvest the broth for downstream processing.

3.3 Part C: Downstream Processing & Purification

-

Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 15 minutes to pellet the bacterial cells and excess CaCO₃.

-

Supernatant Collection: Carefully decant and collect the supernatant, which contains the crude D-glyceric acid.

-

Acidification: Adjust the pH of the supernatant to 2.0 using 5M H₂SO₄. This step protonates the glyceric acid to its non-ionic form, which is necessary for binding to the cation exchange resin.

-

Ion-Exchange Chromatography:

-

Load the acidified supernatant onto a pre-equilibrated strong cation exchange resin column (e.g., Amberlite IR120B).

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the D-glyceric acid using an appropriate eluent, such as a water gradient or a weak base.

-

-

Concentration: Concentrate the eluted fractions containing pure D-GA using a rotary evaporator to obtain the final product.

3.4 Part D: Analytical Quantification (HPLC)

-

System: HPLC with a Refractive Index (RI) detector.

-

Column: Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm).

-

Mobile Phase: 5 mM H₂SO₄.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 60°C.

-

Standard Curve: Prepare a standard curve using known concentrations of pure D-glyceric acid to quantify the concentration in the samples.

Expected Results and Troubleshooting

Under optimized conditions, this protocol can achieve high titers and yields.

| Parameter | Expected Value | Reference |

| D-GA Titer | > 100 g/L | |

| Molar Yield (from glycerol) | > 90% | |

| Productivity | 1.5 - 2.5 g/L/h |

Troubleshooting Common Issues:

| Problem | Potential Cause | Suggested Solution |

| Low Cell Growth | Insufficient nutrients or aeration. | Increase yeast extract concentration. Ensure agitation and aeration rates are adequate. |

| Incomplete Glycerol Conversion | Oxygen limitation; pH instability. | Increase agitation/aeration (vvm). Check pH control system and ensure sufficient CaCO₃. |

| Production of Byproducts (e.g., dihydroxyacetone) | Sub-optimal pH or choice of strain. | Maintain pH strictly at 5.0-6.0. Use a strain known for high D-GA selectivity, like A. tropicalis. |

| Low Purity After Purification | Inefficient chromatography. | Optimize loading volume, flow rate, and elution gradient for the ion-exchange column. |

References

-

Habe, H., Fukuoka, T., Kitamoto, D., & Sakaki, K. (2009). Bioconversion of glycerol to D-glyceric acid by a new isolate of Acetobacter tropicalis. Applied Microbiology and Biotechnology, 81(6), 1035–1041. [Link]

-

Adachi, O., Fujii, Y., Ano, Y., & Toyama, H. (2007). Membrane-bound alcohol dehydrogenase and a new concept of 'oxidative fermentation' of Acetobacter. The Journal of Biochemistry, 142(5), 537–547. [Link]

-

Fukuoka, T., Habe, H., Kitamoto, D., & Sakaki, K. (2011). High-yield production of D-glyceric acid from glycerol by a new isolate of Acetobacter tropicalis. Journal of Bioscience and Bioengineering, 111(1), 37–41. [Link]

-

Wei, G., Li, Y., Du, G., & Chen, J. (2013). Recent progress in the bioproduction of this compound. Applied Microbiology and Biotechnology, 97(8), 3309–3317. [Link]

-

Habe, H., Shimada, Y., Fukuoka, T., Kitamoto, D., & Sakaki, K. (2010). Production of D-glyceric acid by Acetobacter tropicalis NBRC16470 in a jar fermentor. Applied Microbiology and Biotechnology, 86(3), 837–843. [Link]

Application Note: Precision Synthesis of Hyperbranched Poly(glycerol-co-glyceric acid) (hPG-GA)

Executive Summary & Scientific Rationale

Hyperbranched poly(glycerol-co-glyceric acid) (hPG-GA) represents a pivotal evolution in dendritic polymer chemistry. While traditional hyperbranched polyglycerol (hPG) offers exceptional biocompatibility and non-immunogenicity, its ether-based backbone is non-biodegradable, leading to potential accumulation in tissues upon repeated administration.

The hPG-GA Solution: By copolymerizing glycerol (

Key Mechanistic Advantages

-

Tunable Degradability: The ratio of glycerol to this compound directly dictates the ester bond density and hydrolysis rate.

-

High Functionality: The structure remains rich in hydroxyl and carboxyl groups, facilitating "plug-and-play" conjugation of drugs or targeting ligands.

-

Self-Passivation: Like hPG, hPG-GA resists non-specific protein adsorption (stealth effect).

Synthesis Strategy: Melt Polycondensation

While hPG is typically synthesized via Ring-Opening Multibranching Polymerization (ROMBP) of glycidol, hPG-GA is best synthesized via Step-Growth Polycondensation . This method allows for the statistical incorporation of ester units.

The Challenge: Polycondensation of multifunctional monomers (

Chemical Pathway (DOT Visualization)

Figure 1: Reaction pathway for the synthesis of hPG-GA via melt polycondensation of glycerol and methyl glycerate.

Protocol A: Catalyst-Mediated Melt Polycondensation

Target Specifications:

Materials & Reagents

| Reagent | Purity | Role | Note |

| Glycerol | Core/Monomer | Dry under vacuum at | |

| Methyl Glycerate | Monomer | Provides the carboxylic acid moiety (as ester). | |

| Catalyst | Stannous Octoate. FDA-approved for food additives. | ||

| Methanol | HPLC Grade | Solvent | For precipitation/purification. |

| Diethyl Ether | ACS Grade | Precipitant | For removing unreacted monomers. |

Experimental Workflow

Step 1: Reactor Setup

-

Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a nitrogen inlet, and a distillation bridge connected to a vacuum pump with a cold trap.

-

Critical: Ensure the system is strictly moisture-free. Flame-dry the glassware under vacuum before adding reagents.

Step 2: Monomer Charging & Pre-Reaction

-

Add Glycerol (1.0 eq, 9.2 g) and Methyl Glycerate (3.0 eq, 36.0 g) to the flask.

-

Add

(0.1 mol%) . -

Purge with

for 15 minutes. -

Heat the mixture to

under continuous

Step 3: Polycondensation (Vacuum Stage)

-

Raise temperature to

. -

Slowly apply vacuum, ramping down to < 1 mbar over 30 minutes.

-

Caution: Rapid vacuum application will cause foaming due to methanol evolution.

-

-

Maintain reaction at

/ < 1 mbar for 12–18 hours . -

Endpoint Monitoring: Monitor the torque on the mechanical stirrer. Stop the reaction immediately when a significant increase in viscosity is observed (pre-gelation).

Step 4: Purification

-

Cool the crude polymer to room temperature. It should be a viscous, yellowish liquid.

-

Dissolve the product in a minimal amount of Methanol (approx. 20 mL).

-

Precipitate dropwise into excess cold Diethyl Ether (500 mL) under vigorous stirring.

-

Decant the supernatant and repeat the dissolution/precipitation cycle twice.

-

Dry the polymer in a vacuum oven at

for 48 hours.

Protocol B: Enzymatic Synthesis (Green Route)

For applications requiring strict metal-free conditions.

Catalyst: Immobilized Lipase B from Candida antarctica (Novozym 435). Conditions:

-

Mix Glycerol and Divinyl Adipate (or Divinyl Glycerate if available) in bulk.

-

Add Novozym 435 (10 wt% relative to monomers).

-

React at

under mild vacuum (remove vinyl alcohol byproduct). -

Advantage: Prevents thermal degradation and offers regioselectivity (primary OH preference).

-

Disadvantage: Slower reaction kinetics (48-72 hours).

Characterization & Quality Control

To validate the synthesis of hPG-GA, specific analytical markers must be confirmed.

Table 1: Critical Quality Attributes (CQA)

| Method | Parameter | Expected Result | Interpretation |

| Ester Signal | Peak at | Confirms incorporation of this compound units (ester linkages). | |

| Backbone | Multiplet at | Polyether/polyester backbone protons. | |

| GPC (DMF + LiBr) | Confirms hyperbranched growth. Narrow PDI (<1.5) suggests incomplete polymerization. | ||

| DSC | Amorphous polymer. Higher | ||

| Titration | Acid Value | Low acid value confirms high conversion of methyl esters. |

Visualization of Characterization Logic

Figure 2: Analytical workflow for validating hPG-GA structure.

Troubleshooting & Optimization

Issue 1: Gelation (Insoluble Product)

-

Cause: Reaction time too long or temperature too high (

). -

Fix: Stop reaction at 70-80% conversion. Use the Carothers equation to estimate critical conversion (

). For this system,

Issue 2: Low Molecular Weight

-

Cause: Inefficient removal of byproducts (methanol/water).

-

Fix: Check vacuum seal. Use a nitrogen sweep periodically to help entrain volatiles.

Issue 3: Discoloration (Dark Brown)

-

Cause: Oxidation of glycerol at high temps.

-

Fix: Ensure rigorous

purging. Add an antioxidant (e.g., BHT) if acceptable for the application.

References

-

Biodegradable Hyperbranched Polyglycerol with Ester Linkages for Drug Delivery. Source: Biomacromolecules (ACS). Context: Describes the hybrid polymerization of glycerol and glycidyl methacrylate to form ester-containing hPG. URL:[Link]

-

Hyperbranched Poly(glycerol-co-diacid)s: Synthesis and Characterization. Source: MDPI (Polymers/Materials). Context: Details the polycondensation of glycerol with aliphatic diacids, establishing the protocol for melt polycondensation. URL:[Link]

-

Synthesis of Hyperbranched Polyglycerols: From the Controlled Synthesis to Multipurpose Applications. Source: Accounts of Chemical Research. Context: The authoritative review on hPG synthesis, providing the baseline for modifying hPG into biodegradable variants. URL:[Link]

-

Enzymatic Synthesis of Hyperbranched Polyesters. Source: Macromolecules.[2][3][5][6][7][8][9][10] Context: Protocol for using Lipase B (N435) in the synthesis of glycerol-based polyesters to avoid gelation. URL:[Link]

Sources

- 1. EP2943525A1 - Method for the production of hyperbranched polyglycerol - Google Patents [patents.google.com]

- 2. One-pot synthesis of hyperbranched polymers via visible light regulated switchable catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP2754684A1 - Method for the production of hyperbranched polyglycerol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. irispublishers.com [irispublishers.com]

- 7. Hyperbranched polyglycerols: recent advances in synthesis, biocompatibility and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Revolutionizing Organic Acid Analysis: A Detailed HPLC-UV Method for the Separation of Glyceric and Tartronic Acids

Introduction

Glyceric acid and tartronic acid, both key organic acids, are integral to various biochemical pathways and industrial processes. This compound is a significant product of glycerol oxidation, a process of great interest in biorefinery applications.[1] Tartronic acid, a dicarboxylic acid, also emerges from glycerol oxidation and is a valuable building block for synthesizing various chemicals.[1] The ability to accurately and efficiently separate and quantify these two closely related acids is paramount for process optimization, quality control, and research in fields ranging from metabolic engineering to materials science.

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method utilizing Ultraviolet (UV) detection for the simultaneous separation and quantification of this compound and tartronic acid. The method is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible analytical technique. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Scientific Principles and Method Rationale

The separation of this compound and tartronic acid presents a challenge due to their similar chemical structures and properties. Both are small, polar organic acids. The chosen methodology leverages ion-exchange chromatography, a powerful technique for separating ionic compounds.[2][3][4]

The Role of the Stationary Phase: An anion-exchange column is employed as the stationary phase. These columns contain positively charged functional groups that interact with the negatively charged carboxylate groups of the organic acids. The strength of this interaction, and thus the retention time, is influenced by the number and pKa of the acidic functional groups on the analyte.

The Mobile Phase as the Eluent: An acidic mobile phase, specifically a dilute solution of sulfuric acid, is used to elute the analytes from the column.[5][6][7][8][9][10] The sulfate ions in the mobile phase compete with the analyte anions for the binding sites on the stationary phase, facilitating their elution. The concentration of the sulfuric acid is a critical parameter; a lower concentration generally leads to longer retention times and potentially better resolution, while a higher concentration speeds up the elution.[5][8]

UV Detection Strategy: Direct UV detection at a low wavelength, typically around 210 nm, is utilized.[11][12][13] This wavelength corresponds to the absorbance of the carboxyl functional group present in both glyceric and tartronic acids.[14][15] This approach offers a simple and effective means of detection without the need for derivatization.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of glyceric and tartronic acids using the described HPLC method.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. WO1999044707A2 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]

- 3. dcapub.au.dk [dcapub.au.dk]

- 4. Analytical Methods for Organic Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. publikace.k.utb.cz [publikace.k.utb.cz]

- 9. scribd.com [scribd.com]

- 10. publikace.k.utb.cz [publikace.k.utb.cz]

- 11. mdpi.com [mdpi.com]

- 12. longdom.org [longdom.org]

- 13. shodex.com [shodex.com]

- 14. scioninstruments.com [scioninstruments.com]

- 15. hitachi-hightech.com [hitachi-hightech.com]

Application Note & Protocol: Selective Electrocatalytic Oxidation of Glycerol to Glyceric Acid on Platinum Electrodes

Audience: Researchers, scientists, and drug development professionals.

Abstract and Introduction

The conversion of biomass-derived platform molecules into high-value chemicals is a cornerstone of sustainable chemistry. Glycerol, a major byproduct of biodiesel production, represents a significant and inexpensive carbon source.[1] Its electrocatalytic oxidation (EGOR) offers a green and controllable route to produce valuable chemicals like glyceric acid (GLA), a versatile building block used in pharmaceuticals, cosmetics, and biodegradable polymers.[2][3] Platinum (Pt) remains the benchmark catalyst for this transformation due to its high activity. However, the reaction pathway is complex, often leading to a mixture of C1, C2, and C3 products, including undesirable C-C bond cleavage, which forms species like formic acid and CO2.[4][5]

This guide provides a detailed technical overview and a set of robust protocols for the selective electrocatalytic oxidation of glycerol to this compound on platinum electrodes. We will delve into the underlying reaction mechanisms, explain the critical experimental parameters that govern selectivity, and offer step-by-step methodologies for electrode preparation, electrochemical analysis, and product quantification. The aim is to equip researchers with the foundational knowledge and practical tools to achieve high selectivity and efficiency in this important valorization reaction.

Theoretical Background and Reaction Mechanism

The electro-oxidation of glycerol on a Pt surface is a multi-step process involving the transfer of multiple electrons and protons. The selectivity towards a specific product, such as this compound, is highly dependent on the reaction conditions (pH, electrode potential) and the catalyst's surface structure.[6]

Reaction Pathway:

The desired pathway for this compound production involves the selective oxidation of one of the primary hydroxyl (-CH₂OH) groups of the glycerol molecule. This is typically a 4-electron oxidation process.

-

Adsorption: Glycerol first adsorbs onto the platinum surface. The mode of adsorption is critical; on Pt(111), glycerol tends to bind through a carbon atom, which favors the selective oxidation of the primary alcohol group.[7]

-

First Oxidation Step (Dehydrogenation): The adsorbed glycerol undergoes dehydrogenation, losing protons and electrons to form an intermediate aldehyde, primarily glyceraldehyde (GLYD).[2][7]

-

Second Oxidation Step: This glyceraldehyde intermediate is then further oxidized to this compound (GLA).[6][7]

Equation: CH₂(OH)CH(OH)CH₂(OH) + H₂O → CH₂(OH)CH(OH)COOH + 4H⁺ + 4e⁻

A simplified reaction schematic is shown below.

Caption: Reaction pathway for glycerol oxidation to this compound on Pt.

Influence of Key Parameters:

-

Electrode Potential: The applied potential is a critical determinant of product distribution. At lower potentials (e.g., < 0.9 V vs. RHE), the reaction favors partial oxidation products like glyceraldehyde. As the potential increases into the range of 0.9 V to 1.2 V vs. RHE, the formation of this compound becomes more dominant.[7][8] At even higher potentials, C-C bond cleavage is promoted, leading to the formation of C1 and C2 products and a decrease in this compound selectivity.[8][9]

-

pH: The reaction kinetics and product selectivity are strongly influenced by pH. Alkaline media generally show higher activity for glycerol oxidation on Pt because the initial deprotonation step is base-catalyzed. Furthermore, alkaline conditions can enhance the selectivity towards C3 products like this compound by suppressing C-C bond cleavage.[2][10] Acidic media can also be used, but often require higher overpotentials.[4][5]

Experimental Protocols

This section provides detailed, step-by-step protocols for performing the electrocatalytic oxidation of glycerol. The overall workflow is depicted below.

Sources

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. Boosting activity and selectivity of glycerol oxidation over platinum–palladium–silver electrocatalysts via surface engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Solvent Extraction Protocols for Glyceric Acid Purification

Topic: Solvent Extraction Techniques for Glyceric Acid Purification Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This compound (2,3-dihydroxypropanoic acid) is a high-value C3 sugar acid emerging as a critical building block in drug delivery systems and biodegradable polymers. However, its downstream processing is notoriously difficult due to its high hydrophilicity (

Standard physical extraction fails to achieve commercially viable partition coefficients (

-

Standard Amine Extraction: A baseline method using tertiary amines (Alamine 336) suitable for crude capture.

-

Synergistic Boronate-Affinity Extraction: A high-specificity protocol using quaternary amines (TOMAC) and boronic acids, offering superior selectivity for vicinal diols.

Extraction Mechanisms & Chemistry

The Hydrophilicity Challenge

This compound (GA) contains two hydroxyl groups and one carboxyl group. Unlike monohydroxy acids (e.g., lactic acid), GA’s hydration shell is robust. To extract it into an organic phase, we must replace water molecules with a hydrophobic extractant via chemical complexation.

Mechanism A: Acid-Base Ion Pairing (Standard)

-

Principle: At pH <

(3.55), GA exists as an undissociated acid ( -

Equation:

-

Limitation: The complex remains relatively polar; efficiency drops significantly as GA concentration decreases.

Mechanism B: Boronate-Anion Exchange (High Specificity)

-

Extractant: TOMAC (Tri-octyl methyl ammonium chloride) + 2-Naphthaleneboronic Acid (2-NB).[4]

-

Principle: Boronic acids form reversible covalent esters with cis-diols (like GA) in alkaline conditions, creating a negatively charged tetrahedral complex. The quaternary amine (TOMAC) then extracts this specific anion via ion exchange.

-

Selectivity: This method rejects non-diol acids (e.g., acetic, succinic) and neutral glycerol, providing high purity.

Experimental Protocols

Protocol A: Standard Reactive Extraction (Alamine 336)

Best for: Crude recovery from acidified broths where high selectivity is not critical.

Reagents:

-

Extractant: Alamine 336 (0.5 – 1.0 M).

-

Diluent: MIBK (Methyl isobutyl ketone) or 1-Octanol (Active diluents are required to solvate the polar complex).

-

Modifier: None usually required with MIBK; use 10% Decanol if using Kerosene.

Step-by-Step Workflow:

-

Feed Preparation: Filter fermentation broth to remove biomass. Acidify using

to pH 2.5 (ensure pH < -

Phase Mixing: Mix Organic (Alamine/MIBK) and Aqueous phases at a 1:1 ratio (v/v) in a separating funnel or shaker flask.

-

Equilibration: Agitate at 150 RPM for 2 hours at 25°C.

-

Separation: Allow phases to settle (approx. 30 mins). Centrifuge if emulsion forms.

-

Back-Extraction (Stripping): Contact the loaded organic phase with 1.0 M NaOH . The amine releases the acid, regenerating the free amine for reuse.

Protocol B: Synergistic Boronate-Affinity Extraction (Recommended)

Best for: High-purity isolation and separation from glycerol/other organic acids.

Reagents:

-

Extractant: 100 mM TOMAC (Quaternary Amine).

-

Co-Extractant: 25 mM 2-Naphthaleneboronic Acid (2-NB).

-

Diluent: 1-Octanol or MIBK.

Step-by-Step Workflow:

-

Feed Preparation: Adjust broth pH to 11.0 using NaOH. (Note: High pH is critical for boronate ester formation).

-

Reactive Extraction:

-

Mix Organic (TOMAC/2-NB) and Aqueous feed (1:1 ratio).

-

Agitate for 2-3 hours. The 2-NB binds GA's diol group; TOMAC ion-pairs with the resulting anion.

-

-

Scrubbing (Optional): Wash organic phase with dilute alkaline brine to remove physically entrained impurities.

-

Stripping (Product Recovery):

-

Contact loaded organic phase with 0.1 M HCl (Acidic Strip).

-

Mechanism: Low pH hydrolyzes the boronate ester, releasing GA back into the aqueous phase and regenerating the 2-NB/TOMAC in the organic phase.

-

-

Regeneration: Wash the organic phase with NaOH to return to the basic form before the next cycle.

Visualizations

Figure 1: Synergistic Boronate Extraction Workflow

This diagram illustrates the logic flow of the high-specificity Protocol B, highlighting the pH swing mechanism.

Caption: Workflow for Boronate-Affinity Extraction. Note the pH swing (11 -> 2) driving the selectivity.

Figure 2: Chemical Equilibrium Mechanism

Comparison of the standard amine complexation vs. the boronate cage mechanism.

Caption: Mechanistic difference: Protocol A relies on weak H-bonding; Protocol B uses covalent esterification.

Data Analysis & Performance Metrics

To validate your extraction, calculate the following parameters based on HPLC analysis of aqueous phases before (

Key Equations

-

Distribution Coefficient (

): -

Extraction Efficiency (

): -

Loading Ratio (

):

Comparative Performance Data

Typical values derived from equilibrium studies at 25°C.

| Parameter | Protocol A (Alamine 336/MIBK) | Protocol B (TOMAC/2-NB) |

| Operating pH | 2.0 – 3.0 | 10.0 – 11.0 |

| Primary Mechanism | Acid-Base Neutralization | Boronate Esterification + Ion Exch. |

| Distribution Coeff ( | 0.5 – 2.5 | 5.0 – 12.0 |

| Selectivity (vs. Glycerol) | Low (< 5) | Very High (> 50) |

| Selectivity (vs. Acetic Acid) | Moderate | High |

| Main Challenge | Co-extraction of water/impurities | Reagent cost & pH control |

Optimization Tips (Field Insights)

-

Diluent Choice: For Protocol A, MIBK is superior to non-polar solvents (like hexane) because it stabilizes the polar amine-acid complex via solvation. If using a non-polar diluent (toluene/kerosene), you must add a modifier like 1-Octanol (10-20% v/v) to prevent "third phase formation" (separation of the complex into a heavy oily layer).

-

Temperature: Extraction is generally exothermic. Lower temperatures (20-25°C) favor higher

. Do not heat the extraction unit. -

Emulsions: Fermentation broths are prone to stable emulsions. If centrifugation is insufficient, adding 1-2% ethanol or increasing the ionic strength (adding NaCl) can help break the emulsion.

References

-

Reactive Extraction of this compound (Boronate System)

-

General Amine Extraction Mechanism

-

Diluent Effects in Reactive Extraction

Sources

One-pot catalytic conversion of glycerol to lactic and glyceric acid

Selective Synthesis of Lactic and Glyceric Acid via Heterogeneous Catalysis

Executive Summary

Glycerol, the primary byproduct of biodiesel production (approx. 10 wt% of output), represents a critical feedstock for green chemistry. While crude glycerol has low economic value, its oxidation products—This compound (GA) and Lactic Acid (LA) —are high-value precursors for biodegradable polymers (PLA) and pharmaceutical intermediates.

This guide provides a tunable one-pot protocol . Unlike rigid methodologies, this approach empowers researchers to shift product selectivity between GA and LA using the same catalytic system (Au-Pt/TiO₂ or Au/C) by modulating three critical "control knobs": Temperature , Alkalinity (pH) , and Oxygen Pressure .

Mechanistic Insight & Causality

To control the reaction, one must understand the bifurcation of the reaction pathway. The conversion is not a single linear chain but a divergent path dependent on the stability of the intermediate Dihydroxyacetone (DHA) and Glyceraldehyde (GLD) .

-

The Oxidative Route (this compound): Under mild temperatures and high oxygen availability, the aldehyde group of GLD is oxidized directly to a carboxylic acid, forming this compound.

-

The Rearrangement Route (Lactic Acid): Under high temperatures and strong alkaline conditions, DHA undergoes dehydration to Pyruvaldehyde (PALD) . In the presence of OH⁻ ions, PALD undergoes a benzilic acid-type rearrangement (1,2-hydride shift) to form Lactate.

Visualization: Reaction Pathway Divergence

The following diagram illustrates the critical decision points in the chemical pathway.

Figure 1: Mechanistic bifurcation of glycerol oxidation. Selectivity is determined by the competition between direct oxidation (green path) and dehydration/rearrangement (red path).

Critical Parameters (The Control Knobs)

| Parameter | Effect on this compound (GA) | Effect on Lactic Acid (LA) | Expert Insight |

| Temperature | Low (40–60°C) prevents degradation and favors kinetic oxidation products. | High (90–120°C) provides activation energy for dehydration of DHA to Pyruvaldehyde. | High T is the primary driver for Lactic Acid selectivity [1]. |

| Base (NaOH) | Moderate (NaOH:Gly 1:1) neutralizes acid products, preventing catalyst poisoning. | High (NaOH:Gly 2:1 to 4:1) catalyzes the Cannizzaro rearrangement of Pyruvaldehyde. | Excess base shifts equilibrium toward Lactate but increases salt waste. |

| Catalyst | Au-rich catalysts favor aldehyde oxidation (GA) without C-C scission. | Lewis Acid supports (e.g., Sn-Beta, TiO₂) assist in the dehydration step toward LA. | Bimetallic Au-Pt is often best: Au prevents poisoning, Pt drives activity [2]. |

Experimental Protocol

Safety Warning: Glycerol oxidation requires high-pressure autoclaves. Ensure the reactor is rated for 2x the working pressure. Always purge with inert gas (N₂) before introducing O₂ to avoid creating a flammable headspace mixture.

A. Materials & Equipment[1][2][3]

-

Reactor: 50–100 mL High-Pressure Stainless Steel Autoclave (e.g., Parr Instrument) with magnetic stirring and PID temperature control.

-

Catalyst: 1 wt% Au-Pt/TiO₂ (Commercial or Sol-Immobilization prep) or 1 wt% Au/Activated Carbon.

-

Feedstock: Glycerol (99% purity), Sodium Hydroxide (NaOH).

-

Gas: Oxygen (99.9%) and Nitrogen (99.9%).

B. Procedure: Tunable Selectivity

Step 1: Reactor Charging

-

Prepare a 0.3 M aqueous solution of Glycerol (30 mL).

-

For this compound Target: Add NaOH (4 equivalents, 1.2 M) Note: High base is still needed for activity, but T controls selectivity.

-

For Lactic Acid Target: Add NaOH (4 equivalents, 1.2 M).

-

Add Catalyst: Substrate-to-Metal ratio (S/M) of 1000:1 (approx. 50–100 mg depending on loading).

Step 2: Purging & Pressurization

-

Seal reactor.[1] Purge 3 times with N₂ (pressurize to 5 bar, vent to 1 bar) to remove ambient air.

-

Heat the reactor to the target temperature before adding Oxygen (to prevent undefined induction periods).

-

Target GA: Set T = 60°C .

-

Target LA: Set T = 100°C .

-

Step 3: Reaction Initiation

-

Once T is stable, pressurize with O₂.

-

Target GA:3 bar O₂ (constant pressure).

-

Target LA:10 bar O₂ (or 30 bar Air).

-

-

Set stirring to 1000 rpm (Crucial: Mass transfer limitation is the #1 cause of poor yield in glycerol oxidation).

-

Run time: 4–6 hours.

Step 4: Termination & Sampling

-

Cool reactor to <25°C using an ice bath or internal cooling loop.

-

Slowly vent gases.

-

Filter catalyst using a 0.22 µm PTFE syringe filter.

-

Dilute sample 1:10 with mobile phase for HPLC analysis.

C. Analytical Workflow (HPLC)

System: HPLC with Refractive Index (RI) and UV-Vis (210 nm) detectors. Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or Thermo Acclaim Mixed-Mode WAX-1 [3]. Mobile Phase: 5 mM H₂SO₄. Conditions: 50°C column temp, 0.6 mL/min flow rate.

Retention Time Guide (Approximate):

-

Oxalic Acid: ~6.5 min

-

This compound: ~8.2 min

-

Lactic Acid: ~12.5 min

-

Glycerol: ~14.0 min

Experimental Workflow Visualization

Figure 2: Standardized workflow for high-pressure catalytic oxidation of glycerol.

Data Interpretation & Troubleshooting

Expected Performance (Reference Values)

| Target Product | Conditions | Conversion (%) | Selectivity (%) | Major Byproducts |

| This compound | 60°C, 3 bar O₂, Au/C | >90% | 60–75% | Tartronic acid, Glycolic acid |

| Lactic Acid | 100°C, 10 bar O₂, Au-Pt/TiO₂ | >95% | 70–85% | This compound, Formic acid |

Troubleshooting Guide (Self-Validating)

-

Low Conversion (<20%):

-

Check: Is the stirring speed >800 rpm? Oxygen solubility in water is low; mass transfer is likely the bottleneck.

-

Check: Catalyst poisoning. If reusing catalyst, wash with water to remove adsorbed species.

-

-

High C-C Scission (High Formic/Glycolic Acid):

-

Cause: Over-oxidation. Reduce O₂ pressure or lower the Pt content in bimetallic catalysts (Pure Pt is aggressive on C-C bonds) [4].

-

-

Poor Carbon Balance (<90%):

-

Cause: Formation of condensation polymers or volatile CO₂. Ensure the reactor is leak-tight and account for carbonate formation in the alkaline solution (CO₂ gets trapped as Na₂CO₃).

-

References

-

Mechanism of Lactic Acid Formation

-

Catalyst Selection (Au vs Pt)

- Title: Perovskite Supported Catalysts for the Selective Oxidation of Glycerol to Tartronic Acid (Comparison of Au, Pt, and AuPt).

- Source: Cardiff University / ORCA.

-

URL:[Link](Note: Generalized link to repository for stability).

-

HPLC Analysis Protocol

-

Selectivity Control

Sources

- 1. njhjchem.com [njhjchem.com]

- 2. techinstro.com [techinstro.com]

- 3. hitechtrader.com [hitechtrader.com]

- 4. Selective glycerol to lactic acid conversion via a tandem effect between platinum and metal oxides with abundant acid groups - EES Catalysis (RSC Publishing) DOI:10.1039/D4EY00236A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Separation of lactic acid and by-products obtained by catalytic conversion of glycerol using high-performance liquid chromatography [redalyc.org]

- 8. revista.iq.unesp.br [revista.iq.unesp.br]

Troubleshooting & Optimization

Enhancing stability of supported gold nanoparticles in acid oxidation

Technical Support Center for Acid Oxidation Applications

Status: Operational

Operator: Senior Application Scientist, Catalysis Division

Context: Liquid-phase oxidation (e.g., Glucose

Diagnostic Module: Why is my catalyst failing?

In acidic oxidation media, supported gold nanoparticles (AuNPs) typically fail via two distinct mechanisms: Leaching (dissolution of Au species) or Sintering (agglomeration of particles). Distinguishing these is the first step to a solution.

Troubleshooting Decision Tree

Use this logic flow to diagnose the root cause of activity loss.

Figure 1: Diagnostic workflow to isolate the deactivation mechanism in liquid-phase oxidation.

Technical Solutions: Engineering Stability

Once the failure mode is identified, apply these stabilization strategies.

FAQ: How do I prevent Sintering? (The SMSI Approach)

Q: My AuNPs grow from 3nm to 8nm after one cycle. Why? A: This is likely Ostwald ripening, driven by the high surface energy of small AuNPs. In acid media, weak interaction with the support allows particles to migrate.

The Fix: Induce Strong Metal-Support Interactions (SMSI). Gold is often considered "inert," but it can exhibit classical SMSI behavior with reducible oxides (TiO₂, CeO₂).[1][2]

-

Mechanism: Upon reduction at elevated temperatures (300–500°C), a thin overlayer of the support (e.g., TiO

) migrates over the AuNP. This physically anchors the particle and prevents migration [1, 2]. -

Support Choice: Avoid inert supports like Silica (SiO₂) or Carbon for high-temperature acidic applications unless they are functionalized. Use Titania (TiO₂) or Ceria (CeO₂).

Data: Support Impact on AuNP Stability (Acidic Glucose Oxidation)

| Support Material | Interaction Type | Stability Rating | Primary Failure Mode |

| Activated Carbon | Weak Physisorption | Low | Leaching & Sintering |

| Silica (SiO₂) | Weak Interaction | Low-Medium | Sintering (Migration) |

| Titania (TiO₂) | SMSI (Strong) | High | Stable (Anchoring) |

| Ceria (CeO₂) | Redox/Oxygen Storage | High | Stable (Redox Cycling) |

FAQ: How do I prevent Leaching? (The Alloying Approach)

Q: I see a purple hue in my filtrate. Is my gold dissolving? A: Yes. In the presence of chlorides or strong oxidants (common in acid oxidation), Au can oxidize to Au³⁺ and leach.

The Fix: Au-Pd Alloying. Alloying Gold (Au) with Palladium (Pd) significantly enhances resistance to acid corrosion [3].

-

Electronic Effect: Pd draws electron density, modifying the d-band center of Au, making it more noble and resistant to oxidation.

-

Geometric Effect: Pd can form a shell or surface-rich alloy that protects the Au core, or Au can dilute Pd ensembles to prevent Pd poisoning.

-

Recommendation: A bimetallic Au-Pd catalyst (ratio 1:1 to 3:1) often outperforms monometallic Au in both activity and stability for alcohol oxidations [4].

Experimental Protocols: Validation Workflows

Do not rely on "visual" checks. Use these quantitative protocols to validate your catalyst's integrity.

Protocol A: The Hot Filtration Test (Leaching Check)

Standard for proving heterogeneity in liquid phase oxidation.

Objective: Determine if the observed catalysis is driven by solid AuNPs or leached soluble Au species.

-

Initiate Reaction: Start your standard oxidation reaction (e.g., Glucose + O₂ + Catalyst) at the target temperature (e.g., 60°C).

-

Mid-Point Stop: When conversion reaches ~30–40% (active regime), stop agitation.

-

Rapid Filtration:

-

Use a pre-heated syringe filter (0.2 µm PTFE) or a heated glass frit.

-

Critical: The filter must be at reaction temperature to prevent product precipitation or adsorption.

-

Filter half the solution into a separate, pre-heated reactor vessel.

-

-

Split Test:

-

Reactor A (Filtrate only): Continue stirring at reaction temperature without solid catalyst.

-

Reactor B (Original): Continue reaction with solid catalyst.

-

-

Analysis: Monitor conversion in both reactors for another 2–4 hours.

-

Pass: Reactor A conversion flatlines. Reactor B continues to 100%.

-

Fail: Reactor A conversion continues to rise (indicates active leached species).

-

Protocol B: The Aggressive Recycle Test (Sintering Check)

Standard for testing physical durability.

-

Run 1: Perform reaction to full conversion.

-

Recovery: Centrifuge (avoid filtration if particles are <50nm) to recover catalyst.

-

Washing (Crucial):

-

Wash 3x with water (remove sugars/acids).

-

Wash 1x with Ethanol/Acetone (remove adsorbed organics).

-

Note: Inadequate washing mimics deactivation due to pore blocking (fouling).

-

-

Re-activation: Dry at 60°C. (Optional: Mild calcination at 200°C if fouling is suspected).

-

Run 2-5: Repeat.

-

End-of-Life: After Run 5, digest the catalyst (Aqua Regia) and measure metal loading via ICP-OES to quantify total metal loss vs. initial loading.

Stabilization Strategy Visualization

The following diagram illustrates the hierarchy of stabilization techniques for AuNPs in oxidative environments.

Figure 2: Strategic hierarchy for stabilizing supported gold nanoparticles.

References

-

Tang, H. et al. (2017). Classical strong metal–support interactions between gold nanoparticles and titanium dioxide.[1][2][3][4] Science Advances.

-

Tauster, S. J. (1987). Strong metal-support interactions.[1][3][4][5] Accounts of Chemical Research.

-

Hutchings, G. J. (2014).[6] Au–Pd Alloy Octapods with High Electrocatalytic Activity for the Oxidation of Formic Acid. USTC.

-

Villa, A. et al. (2013). Investigation on the Stability of Supported Gold Nanoparticles. MDPI.

-

Sheldon, R. A. et al. (2016). Heterogeneous catalytic approaches in C–H activation reactions (Hot Filtration Protocols). RSC.

Sources

Overcoming product inhibition in enzymatic glyceric acid synthesis

Topic: Overcoming Product Inhibition & Kinetic Bottlenecks

Executive Summary

The enzymatic oxidation of glycerol to glyceric acid (GA) is a high-value pathway often plagued by severe product inhibition.[1] Whether you are utilizing whole-cell biocatalysts (e.g., Gluconobacter oxydans) or isolated enzymes (e.g., alditol oxidases), the accumulation of GA creates a "kinetic ceiling," often halting conversion below 50%. This guide moves beyond basic optimization, offering a root-cause analysis and engineered solutions to bypass these thermodynamic and kinetic barriers.

Module 1: Diagnostic & Kinetic Characterization

"Is it product inhibition, substrate toxicity, or enzyme deactivation?"

Q1: My reaction rate plateaus after 4 hours despite sufficient substrate. How do I confirm this is product inhibition and not enzyme death?

A: You must distinguish between thermodynamic equilibrium , irreversible deactivation , and reversible inhibition . Perform the "Spike & Restart" assay:

-

The Protocol:

-

Run your standard reaction until the rate drops to 10% of

. -

Branch A (Deactivation Check): Add fresh enzyme/cells. If the rate recovers, your biocatalyst is dying (likely oxidative stress or proteolytic degradation).

-

Branch B (Inhibition Check): Add fresh substrate (glycerol) to restore initial concentration. If the rate does not recover, but the enzyme is stable (from Branch A), you have product inhibition.

-

Branch C (The "Killer" Control): Start a fresh reaction with 0% product and a second reaction spiked with 50% of the final expected product concentration. If the spiked reaction starts significantly slower, you have confirmed

-driven inhibition.

-

Q2: How do I quantify the inhibition constant (

A: You need to determine the inhibition modality (competitive vs. non-competitive). Use the Dixon Plot method.

-

Step 1: Measure initial velocities (

) at fixed substrate concentrations ( -

Step 2: Plot

(y-axis) vs. -

Interpretation:

-

Competitive: Lines intersect above the x-axis. (Inhibitor binds active site).

-

Non-Competitive: Lines intersect on the x-axis. (Inhibitor binds allosterically; common in acid-induced conformational changes).

-

Note: For G. oxydans membrane-bound dehydrogenases, inhibition is often mixed, driven by local pH drops at the membrane surface [1].

-

Module 2: Reaction Engineering Solutions

"Optimizing the environment to mitigate inhibition."

Q3: Does pH control really matter if I'm using a buffer?

A: Yes, absolutely. Buffer capacity is often insufficient for high-titer organic acid production.

-

The Mechanism: this compound (

) acts as a weak acid uncoupler. In its protonated form ( -

The Fix: Operate at pH 6.0–7.0 .

-

This keeps >99% of the product in the dissociated glycerate form (

), which cannot passively diffuse back into the cell. -

Warning: If using isolated enzymes, high ionic strength from titrants (NaOH) can cause "salting out" or destabilization. Use KOH or ammonia if Na+ toxicity is observed.

-

Q4: I am seeing high levels of Dihydroxyacetone (DHA). How do I shift selectivity?

A: DHA is a competing product formed by glycerol dehydrogenase. This is a "kinetic partition" problem.

-

Oxygen Tension: this compound production via alditol oxidase or membrane-bound aldehyde dehydrogenase (mALDH) is highly oxygen-dependent. DHA formation is often favored under oxygen-limited conditions.

-

Solution: Increase

(mass transfer coefficient).-

Switch from passive aeration to sparged pure oxygen or enriched air.

-

Maintain Dissolved Oxygen (DO) > 30%.

-

Causality: High DO drives the second oxidation step (Glyceraldehyde

this compound) which is often the rate-limiting step prone to inhibition [3].

-

Module 3: In-Situ Product Removal (ISPR)

"Removing the brake to allow the engine to run."

Q5: How do I implement ISPR to remove this compound continuously?

A: For charged organic acids, Electrodialysis (ED) and Anion Exchange Resins are the gold standards.

Option A: Resin-Based Extraction (Simpler for Lab Scale)

-

Protocol:

-

Select a weak base anion exchange resin (e.g., Amberlite IRA-67). Strong base resins bind too tightly, making elution difficult.

-

Pre-equilibration: Wash resin to pH 7.0 to match reactor conditions.

-

Deployment: Place resin in an external recirculation loop bounded by a filter (to keep cells/enzymes in the reactor).

-

Capacity Check: Monitor breakthrough. When effluent [GA] rises, switch to a fresh column.

-

Option B: Electrodialysis (Scalable for Pilot/Industrial)

-

Mechanism: Uses an electric field to pull ionic glycerate across a selective membrane, leaving non-ionic glycerol and enzymes in the broth.

-

Benefit: It simultaneously controls pH (removing acid) and relieves inhibition.

-

Data Validation: Studies have shown ED can concentrate glycerate up to 236 g/L while maintaining reactor productivity [4].[2]

Comparative Data: ISPR Strategies

| Feature | Anion Exchange Resin | Electrodialysis (ED) | Calcium Precipitation |

| Selectivity | Moderate (binds other anions) | High (size/charge exclusion) | Low (coprecipitates enzymes) |

| Product Recovery | Batch elution required | Continuous stream | Solid sludge |

| Enzyme Compatibility | High (if resin is biocompatible) | High (cells separated by membrane) | Low (shear/inclusion stress) |

| Scalability | Linear | Geometric | Difficult (mixing issues) |

Module 4: Visualizing the Challenge

Diagram 1: The Metabolic Bottleneck

This diagram illustrates the competing pathways and the specific feedback loops where this compound inhibits the forward reaction.

Caption: The conversion of Glycerol to this compound involves two oxidation steps. The accumulation of this compound exerts negative feedback (red dotted lines) on both the primary alcohol dehydrogenase (mADH) and the aldehyde dehydrogenase (mALDH).

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in your specific experiment.

Caption: A systematic workflow to isolate the root cause of low yield. Priority is given to pH control and oxygenation before implementing complex ISPR solutions.

References

-

Habe, H., et al. (2009).[1][3][4] "Biotransformation of glycerol to D-glyceric acid by Acetobacter tropicalis." Applied Microbiology and Biotechnology.

-

Habe, H., et al. (2010).[1][3][4] "Disruption of the membrane-bound alcohol dehydrogenase-encoding gene improved glycerol use and dihydroxyacetone productivity in Gluconobacter oxydans."[3] Bioscience, Biotechnology, and Biochemistry.[3]

-

Gerstenbruch, S., et al. (2012). "Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity towards glycerol."[5] Applied Microbiology and Biotechnology.

-

Habe, H., Fukuoka, T., Kitamoto, D., & Sakaki, K. (2009).[1] "Application of electrodialysis to glycerate recovery from a glycerol containing model solution and culture broth." Journal of Bioscience and Bioengineering.

-

Moholkar, V.S., et al. (2017). "Process optimization and analysis of product inhibition kinetics of crude glycerol fermentation for 1,3-Dihydroxyacetone production." Bioresource Technology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]